Decanohydrazide
Description
Overview of Hydrazide Chemistry and its Relevance to Decanohydrazide
Hydrazides are a class of organic compounds characterized by the presence of the -CONHNH₂ functional group, which consists of two nitrogen atoms attached to four substituents, with at least one being an acyl or aryl group. rjptonline.orgrjptonline.org This functional group is highly reactive and serves as a versatile building block in organic synthesis. Hydrazides play important roles in organic and medicinal chemistry due to their promising biological activities and their utility as raw materials for synthesizing various heterocyclic compounds, such as oxadiazoles (B1248032) and diazoles. rjptonline.orgrjptonline.org They can also act as important bidentate ligands, readily forming stable complexes with many transition metal ions, which has increased interest in hydrazide complexes within bioinorganic chemistry. jocpr.commdpi.com
This compound is a straight-chain fatty acid hydrazide, specifically the hydrazide of decanoic acid (also known as capric acid). Its structure incorporates the characteristic hydrazide moiety, making it susceptible to the typical reactions and interactions associated with this functional group, while the ten-carbon alkyl chain imparts lipophilic characteristics. This dual nature influences its behavior in different chemical environments and its potential interactions with various substances and surfaces.
Scope and Significance of this compound Research
Academic research involving this compound has primarily explored its properties and potential applications in specific areas. A notable area of investigation is its use as a corrosion inhibitor. Studies have evaluated the effectiveness of this compound in protecting mild steel from corrosion in acidic environments, demonstrating its potential in materials science and engineering applications aimed at mitigating metal degradation. niscpr.res.insemanticscholar.orgresearchgate.net
Furthermore, this compound has been identified in research related to biological systems. It has been detected as a metabolite in fermented products, such as soymilk fermented with Pediococcus acidilactici BD16. mdpi.com This finding suggests a potential role or presence of this compound in microbial metabolism and food science, opening avenues for research into its origin, fate, and possible effects in such systems.
Beyond these specific areas, as a type of fatty acid hydrazide, this compound can also be considered in the broader context of hydrazide chemistry applications, which include roles in chemical synthesis and as intermediates for various compounds. rjptonline.orgmdpi.comiscientific.orgresearchgate.nethygeiajournal.com
Historical Context of Hydrazide Studies
The history of hydrazide chemistry is linked to the discovery of hydrazine (B178648) (N₂H₄) by Theodor Curtius in 1887. researchgate.net Following this discovery, the study of hydrazine derivatives, including hydrazides, began to develop. The pharmaceutical significance of acid hydrazides gained considerable momentum after the innovation of Isonicotinic acid hydrazide (INH) as a treatment for tuberculosis, which stimulated further research into the synthesis and biological activities of various hydrazide derivatives. hygeiajournal.com
While the specific historical timeline for this compound research is less extensively documented compared to more widely studied hydrazides like INH, its investigation as a corrosion inhibitor dates back at least to the early 2000s. Research published in 2004, for instance, details the synthesis and evaluation of this compound, among other fatty acid hydrazides, for its corrosion inhibiting properties on mild steel. niscpr.res.in This indicates that academic interest in this compound has been present for at least two decades within specific research domains.
Content Inclusions:
Detailed Research Findings
Research on this compound as a corrosion inhibitor for mild steel in hydrochloric acid solutions has provided detailed insights into its performance. Studies have shown that this compound exhibits corrosion inhibition efficiency, which is dependent on factors such as its concentration in the acidic solution, the temperature of the solution, the immersion time of the steel, and the concentration of the acid. niscpr.res.insemanticscholar.orgresearchgate.net
The mechanism of inhibition often involves the adsorption of the hydrazide molecules onto the metal surface, forming a protective layer that hinders the corrosive attack. For fatty acid hydrazides, including this compound, their adsorption on mild steel surfaces in acidic solutions has been found to obey Langmuir's adsorption isotherm. niscpr.res.insemanticscholar.org This suggests a monolayer adsorption process where molecules are adsorbed onto specific sites on the metal surface.
In one study, this compound (referred to as DH or HD5) showed an inhibition efficiency of 69% at a concentration of 5x10⁻⁴ M at 30°C in 1M HCl. niscpr.res.inuniv-tlemcen.dz The inhibition efficiency of fatty acid hydrazides was observed to increase with increasing alkyl chain length up to a certain point (C11), after which it decreased, potentially due to steric hindrance. niscpr.res.in
This compound has also been identified through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) in academic studies investigating the chemical composition of natural products or fermented foods. For example, it was detected in fermented soymilk, with a considerable increase in its level observed after fermentation with Pediococcus acidilactici BD16. mdpi.com The relative content of this compound in fermented soymilk was reported as 0.34 based on peak area normalization in a GC-MS analysis. mdpi.com
Furthermore, this compound has been utilized in synthetic procedures as a reactant to produce other chemical compounds, such as certain quinazolinone derivatives. researchgate.net This highlights its role as an intermediate in the synthesis of more complex molecules within organic chemistry research.
Data Tables
Based on the research findings regarding corrosion inhibition, a representative data point for this compound's performance can be presented.
| Compound | Concentration (M) | Temperature (°C) | Medium | Inhibition Efficiency (%) | Adsorption Isotherm |
| This compound | 5 x 10⁻⁴ | 30 | 1M HCl | 69 | Langmuir |
Note: Data compiled from research on corrosion inhibition of mild steel by fatty acid hydrazides. niscpr.res.inuniv-tlemcen.dz
Another data point relates to its detection as a metabolite:
| Compound | Source | Detection Method | Relative Content |
| This compound | Fermented Soymilk | GC-MS | 0.34 |
Note: Relative content based on peak area normalization. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
decanehydrazide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9-10(13)12-11/h2-9,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGBVBLYGMXQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174446 | |
| Record name | Decanoic acid, hydrazide | |
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Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20478-70-0 | |
| Record name | Decanoic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020478700 | |
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| Record name | 20478-70-0 | |
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| Record name | Decanoic acid, hydrazide | |
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| Record name | Decanoic hydrazide | |
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Synthetic Methodologies for Decanohydrazide and Its Derivatives
Established Synthetic Routes to Decanohydrazide
Established methods for synthesizing carboxylic acid hydrazides, including this compound, commonly involve the reaction of decanoic acid derivatives with hydrazine (B178648) hydrate (B1144303).
Classical synthesis of hydrazides often involves the reaction of esters, acid chlorides, or acid anhydrides with hydrazine. For this compound, this would typically involve a decanoic acid derivative.
A common classical route involves the reaction of a decanoic ester (such as methyl or ethyl decanoate) with hydrazine hydrate. The reaction proceeds via a nucleophilic acyl substitution mechanism. Hydrazine, acting as a nucleophile, attacks the carbonyl carbon of the ester. This is followed by the expulsion of the alkoxide leaving group (e.g., methoxide (B1231860) or ethoxide) and proton transfer steps to yield the hydrazide and an alcohol.
Alternatively, the reaction of decanoyl chloride (the acid chloride of decanoic acid) with hydrazine hydrate can also afford this compound. This reaction is generally faster due to the higher reactivity of acid chlorides. The mechanism involves the nucleophilic attack of hydrazine on the carbonyl carbon, followed by the elimination of chloride and proton transfers.
While specific detailed mechanisms solely for this compound synthesis via these routes were not found, the general principles of nucleophilic acyl substitution are well-established in organic chemistry, as seen in analogous reactions like the formation of amides or the Wittig reaction which involves nucleophilic addition to a carbonyl.
The application of catalysis in hydrazide synthesis, while not specifically detailed for this compound in the search results, is an active area of research in organic chemistry for related compounds. Catalytic methods can offer advantages such as improved reaction rates, selectivity, and milder reaction conditions. For instance, catalytic approaches are being explored for the synthesis of related nitrogen-containing heterocycles like triazoles, which can be derived from hydrazides. Research in catalytic synthesis often focuses on developing efficient catalyst systems, including transition metal catalysts or organocatalysts, to facilitate bond formation and minimize unwanted side reactions. The development of catalytic routes for hydrazide synthesis could potentially lead to more efficient and environmentally friendly production methods.
Novel and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry provide a framework for developing more sustainable chemical processes. Applying these principles to the synthesis of compounds like this compound can lead to reduced environmental impact and improved efficiency.
The core tenets of green chemistry, developed by Anastas and Warner, aim to minimize or eliminate the use and generation of hazardous substances. For this compound synthesis, this would involve considering principles such as:
Prevention: Designing the synthesis to prevent waste generation rather than treating it afterwards.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances with little or no toxicity.
Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances, or using innocuous ones.
Design for Energy Efficiency: Minimizing energy requirements, ideally conducting reactions at ambient temperature and pressure.
Use of Renewable Feedstocks: Utilizing renewable raw materials where technically and economically practicable.
Catalysis: Employing catalytic reagents over stoichiometric ones to increase selectivity and minimize waste.
Reduce Derivatives: Avoiding unnecessary derivatization steps that require additional reagents and generate waste.
Applying these principles to this compound synthesis would involve evaluating existing routes and exploring alternative methodologies that align with these goals.
Atom economy is a key metric in green chemistry that quantifies the efficiency of a chemical reaction by measuring the amount of reactant atoms incorporated into the desired product. A high atom economy indicates that most atoms of the reactants end up in the desired product, resulting in minimal waste.
The atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) × 100
For a hypothetical synthesis of this compound from decanoic acid and hydrazine:
Decanoic Acid + Hydrazine → this compound + Water C₁₀H₂₀O₂ + N₂H₄ → C₁₀H₂₂N₂O + H₂O
To calculate the theoretical atom economy for this reaction, we would use the molecular weights: Decanoic Acid (C₁₀H₂₀O₂): 172.26 g/mol Hydrazine (N₂H₄): 32.05 g/mol this compound (C₁₀H₂₂N₂O): 186.30 g/mol Water (H₂O): 18.015 g/mol
Atom Economy = (Molecular Weight of this compound / (Molecular Weight of Decanoic Acid + Molecular Weight of Hydrazine)) × 100 Atom Economy = (186.30 / (172.26 + 32.05)) × 100 Atom Economy = (186.30 / 204.31) × 100 Atom Economy ≈ 91.2%
This calculation suggests that, in this idealized reaction, a high percentage of the reactant atoms are incorporated into this compound. However, the actual atom economy of a process depends on the specific reagents and reaction pathway used, including any auxiliary substances or byproducts formed. Reactions with 100% atom economy are ideal, meaning all reactant atoms are found in the desired product. Processes with lower atom economy inherently generate more waste.
Minimizing the generation of hazardous substances and waste is a fundamental aspect of green chemistry and sustainable chemical manufacturing. In the context of this compound synthesis, this involves selecting synthetic routes that avoid or reduce the use and production of toxic, corrosive, or environmentally harmful chemicals.
Strategies for waste minimization include source reduction, which aims to prevent waste from being created in the first place, and recycling. This can be achieved through optimizing reaction conditions, improving yields, using catalysts to enhance selectivity and reduce byproduct formation, and employing alternative, less hazardous reagents and solvents.
The choice of solvent, for example, significantly impacts the environmental footprint of a synthesis. Utilizing greener solvents or solvent-free reaction conditions can reduce the volume and toxicity of waste generated. Similarly, avoiding the use of hazardous reagents, such as highly corrosive acids or bases, or toxic metal catalysts, aligns with the principle of less hazardous chemical syntheses.
Use of Renewable Feedstocks for this compound Synthesis
The synthesis of fatty hydrazides, including this compound, can utilize renewable feedstocks, primarily derived from natural oils and fats. These sources provide fatty acids or their esters, which are key precursors. For instance, fatty acid esters obtained from oil processing industry by-products, such as acid oil and oil recovered from spent bleaching earth, have been employed in the preparation of fatty hydrazides. nih.govijpsonline.com Methyl esters of fatty acids can be prepared by acid-catalyzed esterification of the oils. nih.govijpsonline.com These esters then react with hydrazine hydrate to yield the corresponding fatty hydrazides. nih.govijpsonline.com This approach leverages readily available and often low-cost renewable resources, aligning with principles of green chemistry.
Another example involves the synthesis of fatty hydrazides from refined, bleached, and deodorized palm olein. nih.gov This process can utilize hydrazine monohydrate under specific pH conditions, and enzymatic routes have also been explored for the synthesis of fatty hydrazides from vegetable oils. nih.gov
Exploration of Alternative Solvents and Reaction Media
The synthesis of this compound and its derivatives often involves the use of organic solvents. Ethanol (B145695) is a commonly reported solvent for the reaction between fatty acid esters and hydrazine hydrate to produce fatty hydrazides. nih.govijpsonline.com This reaction is typically carried out under reflux conditions. nih.govijpsonline.com
In the context of synthesizing hydrazone derivatives from fatty acid hydrazides, absolute ethanol is also frequently employed as a solvent, often with the addition of a catalyst like hydrochloric acid. chem-soc.si The reaction mixture is then typically refluxed. chem-soc.si
While the provided search results primarily highlight ethanol, the broader field of organic synthesis is increasingly exploring alternative, more sustainable solvents and reaction media. However, specific detailed research findings on the exploration of alternative solvents beyond ethanol for this compound synthesis within the search results are limited. The synthesis of N,N-dimethyl fatty hydrazides from fatty hydrazides and dimethyl sulfate (B86663) is reported to occur in ethanol. nih.gov
Synthesis of this compound Derivatives and Analogs
This compound serves as a key intermediate for the synthesis of a variety of derivatives and analogs, expanding its potential applications.
Functionalization Strategies for this compound
Functionalization of this compound primarily occurs through reactions involving the terminal hydrazine group (-NHNH₂) and the amide carbonyl group (-CONH-). The nucleophilic nature of the hydrazine nitrogen atoms allows for reactions with various electrophiles.
One prominent functionalization strategy involves the reaction with carbonyl compounds (aldehydes or ketones) to form hydrazone derivatives. chem-soc.si This condensation reaction results in the formation of a carbon-nitrogen double bond (C=N), extending the molecular structure.
This compound can also undergo reactions at the amide nitrogen or the terminal amino group with other reagents to introduce various substituents or form heterocyclic rings. For instance, fatty acid hydrazides can be converted into thiosemicarbazide (B42300) derivatives by reaction with potassium thiocyanate (B1210189) and hydrochloric acid. nih.govijpsonline.com They can also be cyclized to form heterocyclic compounds such as 2-alkyl-5-mercapto-1,3,4-oxadiazoles or 3-alkyl-5-mercapto-1,2,4-4H-triazoles. nih.govijpsonline.comresearchgate.net
This compound has also been shown to react with specific benzoxazinone (B8607429) derivatives in ethanol, leading to the formation of quinazolinone derivatives. researchgate.netnih.gov This reaction likely proceeds via a nucleophilic attack of the hydrazide on the benzoxazinone ring. nih.gov
Preparation of Substituted Decanohydrazides
The preparation of substituted decanohydrazides involves introducing substituents onto the decanoyl chain or the hydrazine moiety. While the core synthesis of this compound involves the reaction of a decanoic acid derivative with hydrazine, substituted decanohydrazides would typically be synthesized starting from substituted decanoic acids or by functionalizing this compound itself.
One example of a substituted fatty hydrazide synthesis involves the preparation of N,N-dimethyl fatty hydrazides from fatty hydrazides and dimethyl sulfate in the presence of potassium hydroxide. nih.gov This demonstrates alkylation on the nitrogen atoms of the hydrazine group.
Another approach to obtaining substituted hydrazides involves the reaction of ethyl 2-aminothiazole-4-carboxylate with hydrazine hydrate to synthesize a novel thiazole (B1198619) hydrazide. researchgate.net While this is not specifically a this compound derivative, it illustrates the synthesis of substituted hydrazides through reactions with other functionalized molecules.
Research also mentions the synthesis of N'-(substituted)-4-(butan-2-lideneamino)benzohydrazides, indicating the possibility of incorporating complex substituents onto the hydrazine part of a hydrazide structure. semanticscholar.org
Synthesis of Hydrazone Derivatives from this compound
The synthesis of hydrazone derivatives from this compound is a well-established functionalization strategy. This involves the condensation reaction between this compound and a carbonyl compound (aldehyde or ketone). The general reaction can be represented as:
R-CONHNH₂ + R'-C(=O)-R'' → R-CONH-N=C(R')R'' + H₂O
where R is the decyl group, and R' and R'' are hydrogen atoms or organic groups from the aldehyde or ketone.
Specific examples from the literature involve the synthesis of hydrazones from fatty acid hydrazides by condensing them with carbonyl groups of compounds like methyl acetoacetate (B1235776) and acetylacetone. chem-soc.si The reaction is typically carried out by refluxing the fatty acid hydrazide and the carbonyl compound in a solvent like absolute ethanol, often with a few drops of acid catalyst. chem-soc.si The resulting hydrazone product can then be isolated and purified. chem-soc.si
Several this compound hydrazone derivatives have been reported, including N'-(2-hydroxybenzylidene)this compound uni.lu and N'-(3-methoxybenzylidene)this compound. uni.lu These are formed by the reaction of this compound with 2-hydroxybenzaldehyde and 3-methoxybenzaldehyde, respectively.
The synthesis of hydrazone derivatives is significant because these compounds often exhibit diverse biological activities and serve as intermediates for the synthesis of other heterocyclic compounds. nih.govchem-soc.si
Advanced Spectroscopic and Structural Elucidation of Decanohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Decanohydrazide Analysis
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. researchgate.netlibretexts.org The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed insights into the chemical environment and connectivity of atoms within a molecule. libretexts.org
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural analysis. ¹H NMR provides information about the different types of protons and their relative numbers, as well as their neighboring protons through spin-spin coupling, which causes signal splitting. libretexts.org ¹³C NMR reveals the different carbon environments in the molecule. researchgate.netemerypharma.com
For this compound, a ¹H NMR spectrum would show distinct signals corresponding to the protons of the alkyl chain (CH₃, CH₂, etc.) and the protons of the hydrazide group (-NHNH₂). The chemical shifts and multiplicities of the alkyl chain protons would be characteristic of a long saturated hydrocarbon chain, with signals typically observed in the upfield region of the spectrum. The protons on the nitrogen atoms of the hydrazide group would typically appear as broader signals in the downfield region, and their exact chemical shifts can be influenced by factors such as solvent and concentration. nih.govuniv-tlemcen.dz A ¹³C NMR spectrum would show signals for each unique carbon atom in the decyl chain and the carbonyl carbon of the hydrazide group.
Two-dimensional (2D) NMR techniques provide more comprehensive structural information by showing correlations between different nuclei. slideshare.netwikipedia.org For structural confirmation of this compound, common 2D NMR experiments include:
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. slideshare.netmdpi.com A COSY spectrum of this compound would show cross-peaks between adjacent methylene (B1212753) groups in the alkyl chain, helping to confirm the chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique shows correlations between protons and the carbons to which they are directly attached. wikipedia.orgmdpi.com An HSQC spectrum would provide direct assignments of proton signals to their corresponding carbon signals, aiding in the complete assignment of the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically two to four bonds). emerypharma.com HMBC correlations can be particularly useful for confirming the connectivity between the alkyl chain and the hydrazide carbonyl carbon, and between the carbonyl carbon and the hydrazide nitrogen atoms.
While specific detailed NMR data for this compound itself is not extensively provided in the search results, studies on related aliphatic hydrazides and their complexes demonstrate the application of these techniques for structural characterization. For instance, ¹H and ¹³C NMR have been used to characterize platinum(II) complexes containing this compound, indicating coordination through the NH₂ group based on observed spectral changes. ufu.br Another study on quinazolinone derivatives synthesized using decanoic acid hydrazide reported ¹H NMR data for the synthesized product, including characteristic shifts for different proton environments. nih.gov
Beyond basic structural confirmation, advanced NMR techniques can provide further insights into the properties and behavior of this compound. While specific examples for this compound are limited in the provided search results, general advanced NMR applications relevant to organic molecules include:
DOSY (Diffusion-Ordered Spectroscopy): This technique can be used to separate signals of different components in a mixture based on their diffusion coefficients, which correlate with molecular size. mdpi.com This could potentially be applied to study the aggregation behavior of this compound or to analyze mixtures containing it.
Variable Temperature NMR: Studying NMR spectra at different temperatures can provide information about dynamic processes, such as rotation around bonds or conformational changes.
Solid-State NMR: For this compound in solid form, solid-state NMR techniques could provide structural information that might not be obtainable from solution-state NMR, such as details about crystal packing or polymorphism. mdpi.com
Research in advanced NMR continues to develop methodologies for elucidating the structures and functions of various molecules, including complex organic structures. researchgate.netmdpi.comriken.jp These advancements, while not specifically detailed for this compound in the search results, highlight the potential for applying sophisticated NMR methods to gain deeper understanding of its structural and dynamic properties.
Mass Spectrometry (MS) for this compound Characterization
Mass Spectrometry (MS) is a complementary technique to NMR that provides information about the molecular weight and fragmentation patterns of a compound, which can be used for identification and structural elucidation. ufu.brufu.br
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, often to within a few parts per million. This high accuracy allows for the determination of the elemental composition of a molecule or fragment, which is crucial for confirming the molecular formula of this compound (C₁₀H₂₂N₂O) and its derivatives. echemi.comamericanchemicalsuppliers.com While direct HRMS data for this compound is not provided, HRMS has been used to characterize related compounds, such as N'-(2-hydroxybenzylidene)this compound and N'-(4-methylbenzylidene)this compound, by providing accurate mass-to-charge ratios ([M+H]⁺) that match their calculated monoisotopic masses. uni.luuni.lu This indicates that HRMS is a standard technique applied in the characterization of hydrazide compounds.
Electron Ionization (EI) mass spectrometry, often used in conjunction with Gas Chromatography (GC-MS), typically produces characteristic fragmentation patterns that can provide valuable structural information. mdpi.comnih.gov When a molecule is bombarded with high-energy electrons in EI-MS, it loses an electron to form a molecular ion, which then often breaks apart into smaller fragment ions. The masses of these fragment ions and their relative abundances are recorded in the mass spectrum.
For this compound, fragmentation would likely occur at weaker bonds. Cleavage of the amide bond (-CO-NH-) and the N-N bond (-NH-NH₂-) are common fragmentation pathways for hydrazides. Fragmentation of the decyl chain would also yield a series of hydrocarbon fragments. Analyzing these fragmentation ions can help confirm the presence of the decyl chain and the hydrazide functional group and their connectivity. While a detailed fragmentation pathway for this compound was not found in the search results, a study on a quinazolinone derivative synthesized from decanoic acid hydrazide showed mass spectral data with fragment ions, and an interpretation of the mass spectrum data was provided, illustrating how fragmentation patterns are used for structural confirmation in compounds containing the this compound moiety. researchgate.net
Coupled techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, detection, and identification of volatile and semi-volatile compounds in complex mixtures. mdpi.comnih.gov In GC-MS, a mixture is first separated by gas chromatography based on the different boiling points and interactions of the components with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.
GC-MS has been used in studies where this compound was identified as a component. For example, this compound was detected and its chemical composition analyzed by GC-MS in the essential oil of Zanthoxylum armatum leaves. mdpi.com Another study utilizing GC-MS analyzed the metabolic fingerprinting of fermented buttermilk and soymilk and identified this compound as one of the compounds present, with its levels increasing after fermentation. mdpi.comresearchgate.net These examples demonstrate the utility of GC-MS for detecting and analyzing this compound in various matrices, confirming its presence and allowing for relative quantification. The mass spectra obtained from GC-MS can be compared to spectral libraries (such as NIST) for tentative identification, which can then be confirmed by comparing retention times and mass spectra with authentic standards. mdpi.com
Infrared (IR) and Raman Spectroscopy for this compound
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is invaluable for probing the functional groups and molecular structure of compounds like this compound. These methods analyze the vibrational modes of a molecule, providing characteristic spectral fingerprints.
Vibrational Spectroscopy for Functional Group Analysis in this compound
IR and Raman spectroscopy are highly effective in identifying the presence and environment of specific functional groups within this compound. The molecule contains key functional groups including the long aliphatic chain and the hydrazide moiety (-CONHNH₂).
Characteristic vibrational modes associated with the hydrazide group include the amide I band (primarily C=O stretching), amide II band (N-H bending and C-N stretching), and N-H stretching vibrations. The aliphatic chain contributes C-H stretching and bending modes, as well as skeletal vibrations.
Analysis of the precise frequencies and intensities of these bands in the IR and Raman spectra of this compound allows for confirmation of the expected functional groups and can provide insights into their local environment and interactions, such as hydrogen bonding. Studies on related hydrazide derivatives have utilized FT-IR spectroscopy to characterize synthesized compounds and confirm the presence of expected functional groups like C=N, N-N, and N-H bonds, with variations in vibrational frequencies influenced by substituents researchgate.net. Similarly, IR spectroscopy has been used to characterize aliphatic hydrazides coordinating to metal centers, confirming coordination through the NH₂ group ufu.br.
Conformational Studies of this compound via IR and Raman
Vibrational spectroscopy can also provide insights into the conformational preferences of flexible molecules like this compound, which possesses a long alkyl chain and rotatable bonds within the hydrazide group. Different conformers of a molecule will exhibit subtle differences in their vibrational spectra due to variations in bond angles, dihedral angles, and intramolecular interactions.
Changes in the spectral region corresponding to C-H stretching and bending modes of the aliphatic chain can be indicative of different chain conformations (e.g., extended or gauche arrangements). Similarly, the vibrational modes of the hydrazide group can be sensitive to its conformation, particularly the orientation of the N-H bonds and the amide linkage.
While direct spectroscopic studies specifically detailing the conformational analysis of this compound using IR and Raman are not extensively highlighted in the provided search results, the principles of vibrational spectroscopy for conformational analysis are well-established for organic molecules with flexible chains and functional groups memphis.edunih.govrsc.org. For instance, vibrational spectroscopy, combined with computational methods, has been used to study the conformational stability and structural parameters of organosilicon compounds with flexible rings memphis.edu.
X-ray Crystallography of this compound and its Complexes
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule in the solid state. By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, researchers can computationally reconstruct the electron density map and thus the positions of individual atoms. This provides an unambiguous determination of the molecular structure, including stereochemistry if applicable.
While specific single crystal X-ray diffraction data for this compound itself were not prominently found in the search results, the technique is routinely applied to characterize the structure of organic compounds, including hydrazide derivatives and their metal complexes ijcce.ac.irwikipedia.orglibretexts.org. For example, X-ray crystallography has been used in conjunction with other spectroscopic methods to characterize the structure of a new hydrazide-hydrazone based Schiff base ijcce.ac.ir. The method is fundamental in determining atomic and molecular structures, chemical bonds, and crystallographic disorder wikipedia.org.
For this compound, single crystal X-ray diffraction would provide crucial data on the conformation of the alkyl chain in the solid state, the planarity or non-planarity of the hydrazide group, and the nature of any intermolecular interactions, such as hydrogen bonding, that influence crystal packing.
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties, including melting point, solubility, and spectroscopic characteristics. X-ray crystallography is essential for identifying and characterizing different polymorphic forms.
Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties, often by controlling intermolecular interactions, particularly hydrogen bonding. Hydrazides, with their hydrogen bonding donor and acceptor sites (N-H and C=O groups), are amenable to crystal engineering approaches.
Studies on other hydrazide-related compounds, such as oxalyl dihydrazide, have demonstrated the phenomenon of polymorphism and the application of computational methods to understand the stability of different crystal forms chemchart.com. While specific research on polymorphism or crystal engineering of this compound was not detailed, these areas represent potential avenues of investigation using X-ray diffraction to understand how different crystallization conditions might lead to different solid-state structures and how these structures can be manipulated.
Integration of Spectroscopic Data with Computational Chemistry for this compound
The combination of experimental spectroscopic data (IR, Raman, and potentially NMR and UV-Vis) and X-ray crystallography with computational chemistry methods, particularly Density Functional Theory (DFT), provides a powerful approach for a comprehensive understanding of this compound's structure and properties.
Computational chemistry can be used to:
Predict molecular geometries and conformer energies, helping to interpret spectroscopic data and understand conformational preferences.
Calculate vibrational frequencies and intensities, allowing for the assignment of experimental IR and Raman bands and providing insights into the nature of vibrational modes researchgate.netacs.orgresearchgate.net.
Simulate spectroscopic parameters (e.g., NMR chemical shifts, UV-Vis transitions) for different conformers, aiding in the assignment of experimental spectra and the determination of populated conformers researchgate.netrsc.orgresearchgate.net.
Predict crystal structures and properties, complementing experimental X-ray diffraction data and assisting in the study of polymorphism and crystal packing chemchart.com.
Investigate electronic properties, such as charge distribution and frontier molecular orbitals, which can be related to the molecule's reactivity and interactions rsc.orgresearchgate.net.
Numerous studies on hydrazides and related organic molecules have successfully integrated experimental spectroscopy and crystallography with computational chemistry to gain deeper insights into their structures, vibrational properties, and electronic behavior researchgate.netnih.govijcce.ac.iracs.orgrsc.orgresearchgate.net. This integrated approach allows for validation of experimental findings, provides theoretical support for structural assignments, and enables the exploration of molecular properties that may not be directly accessible through experiments alone. For this compound, this would involve calculating optimized geometries for various conformers, predicting their vibrational spectra for comparison with experimental IR and Raman data, and potentially exploring solid-state properties based on computationally derived crystal structures.
Reactivity and Reaction Mechanisms of Decanohydrazide
Nucleophilic Reactivity of the Hydrazide Moiety
The hydrazide functional group (-CONHNH₂) contains two nitrogen atoms, both of which can exhibit nucleophilic character. The terminal nitrogen atom (NH₂) is generally more nucleophilic than the nitrogen atom directly bonded to the carbonyl group (NH) due to less electron withdrawal by the adjacent carbonyl. This nucleophilicity allows decanohydrazide to react with various electrophiles. A fundamental reaction illustrating this is the nucleophilic attack on carbonyl carbons in aldehydes and ketones. soeagra.comlibretexts.orglibretexts.org This reactivity is analogous to that of other hydrazines and hydrazides. soeagra.comorganic-chemistry.orgresearchgate.net
Reactions Involving the Alkyl Chain of this compound
While the primary site of reactivity in this compound is the hydrazide group, the saturated decyl alkyl chain (C₁₀H₂₁) can undergo reactions typical of alkanes under appropriate conditions. These might include reactions such as free radical halogenation, although such reactions would likely require specific initiators and conditions and are less common than reactions of the hydrazide moiety. The long alkyl chain also contributes to the compound's lipophilicity, influencing its solubility and behavior in different environments, such as its application as a corrosion inhibitor where the chain can contribute to adsorption on metal surfaces. researchgate.netniscpr.res.insemanticscholar.org Research indicates that the length of the alkyl chain in fatty acid hydrazides can influence their properties and interactions. niscpr.res.inrsc.org
Formation of Hydrazones and Other Condensation Products
A significant reaction of this compound is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. soeagra.comarabjchem.orgwisdomlib.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide group on the carbonyl carbon, followed by the elimination of water. soeagra.com
The general reaction for hydrazone formation is:
R₁R₂C=O + RCONHNH₂ → R₁R₂C=NNHCOR + H₂O
where R represents the decyl chain in this compound, and R₁ and R₂ are hydrogen or alkyl/aryl groups from the aldehyde or ketone. This reaction is often catalyzed by acid. soeagra.com
This compound can also participate in other condensation reactions. For instance, it can react with carboxylic acids or their activated derivatives to form diacylhydrazines. Reactions with other functional groups can lead to the formation of various heterocyclic compounds, such as oxadiazoles (B1248032) and thiadiazoles, which are synthesized from fatty acid hydrazides. rsc.orgasianpubs.orgijpsonline.com
Oxidation and Reduction Chemistry of this compound
The hydrazide functional group is susceptible to both oxidation and reduction. Oxidation of acyl hydrazides can lead to the formation of acyl diazotates or other nitrogen-containing products, depending on the oxidizing agent and reaction conditions. For example, oxidation can be achieved using reagents like manganese dioxide or lead tetraacetate.
Reduction of the hydrazide group is also possible. One notable transformation involving the reduction of a related hydrazone intermediate is the Wolff-Kishner reduction, where a carbonyl group is reduced to a methylene (B1212753) group via the formation and decomposition of a hydrazone under basic conditions. libretexts.orglibretexts.orgbyjus.com While this reaction applies to hydrazones derived from carbonyl compounds and hydrazine (B178648), the principle of reducing the nitrogen-nitrogen bond system can be relevant to hydrazide chemistry under specific reductive conditions.
Mechanistic Investigations of this compound Transformations
Mechanistic studies of hydrazide reactions, including those of fatty acid hydrazides like this compound, often focus on the nucleophilic addition-elimination pathways. For hydrazone formation, the mechanism typically involves protonation of the carbonyl oxygen, nucleophilic attack by the hydrazide nitrogen, proton transfer, and subsequent elimination of water. soeagra.com
Studies investigating the use of this compound as a corrosion inhibitor suggest an adsorption mechanism on the metal surface, which can be influenced by factors such as concentration, temperature, and the nature of the acidic medium. researchgate.netniscpr.res.insemanticscholar.org The adsorption often follows established isotherm models like the Langmuir adsorption isotherm. niscpr.res.insemanticscholar.org
Research into the synthesis of acyl hydrazides from amides has also explored reaction mechanisms, including SN2-type reactions at the amide nitrogen center. researchgate.netnih.gov While this pertains to the synthesis of hydrazides, it highlights the mechanistic complexity possible within this class of compounds.
Applications of Decanohydrazide in Advanced Chemical Synthesis and Materials Science
Applications in Polymer Chemistry and Materials Science
Decanohydrazide in Supramolecular Assemblies and Hydrogels
Supramolecular assemblies are complex, well-defined structures formed by the spontaneous association of molecules through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. biointerfaceresearch.com These interactions are weaker than covalent bonds, allowing for the formation of dynamic and responsive materials. biointerfaceresearch.com Hydrogels are a specific class of these materials, consisting of three-dimensional polymer networks that can absorb and retain large amounts of water. nih.gov
The formation of supramolecular hydrogels relies on the self-assembly of small molecules, known as hydrogelators, into a network of nanofibers that encapsulate water. nih.gov The molecular structure of this compound, featuring both a hydrophobic ten-carbon tail and a hydrophilic hydrazide group capable of forming strong hydrogen bonds, makes it a candidate for such self-assembly processes. While direct studies on this compound as a primary hydrogelator are not extensively documented, the behavior of analogous acylhydrazide compounds provides significant insight into its potential.
For instance, low-molecular-weight gelators (LMWGs) containing acylhydrazide functionalities have been successfully incorporated into polymer gel networks to create hybrid hydrogels. mdpi.com In these systems, the hydrazide moiety can form specific interactions, and the self-assembly process can be triggered by external stimuli like changes in pH or temperature. nih.govmdpi.com A study on a di(acylhydrazide) derivative demonstrated its ability to form nanofibrous networks that mediate pH-dependent release of therapeutic molecules. core.ac.uk This suggests that this compound could similarly act as a component in multi-component gel systems, where its long alkyl chain would contribute to hydrophobic interactions, and the hydrazide group would participate in the hydrogen-bonding network essential for gel formation.
This compound in Corrosion Inhibition Studies
The prevention of metal corrosion is a critical industrial challenge, and organic inhibitors are widely used to protect metallic surfaces from aggressive environments. This compound has been identified as an effective corrosion inhibitor, particularly for mild steel in acidic media. scielo.org.za Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive solution.
The primary mechanism of corrosion inhibition by this compound is the adsorption of its molecules onto the metal surface. scielo.org.za This process obstructs both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com The adsorption can occur through two main types of interactions: physisorption and chemisorption. mdpi.com
Physisorption: This involves electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions like hydrochloric acid (HCl), the steel surface often acquires a negative charge due to the adsorption of chloride ions. The hydrazide group of this compound can become protonated in the acid, acquiring a positive charge and subsequently adsorbing onto the negatively charged surface through electrostatic attraction. mdpi.com
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. The hydrazide group of this compound is rich in electrons, particularly on the nitrogen and oxygen atoms. These heteroatoms can donate their lone pair electrons to the vacant d-orbitals of the iron atoms on the steel surface, creating a stable, chemically bonded protective layer. mdpi.com
The long, ten-carbon chain of this compound enhances this protective effect. By orienting itself away from the surface, the hydrophobic tail creates a dense molecular film that repels water and corrosive species, further shielding the metal.
The performance and adsorption mechanism of this compound and related hydrazide derivatives have been investigated using a combination of electrochemical techniques and theoretical modeling.
Electrochemical Techniques:
Potentiodynamic Polarization (PDP): This method reveals that hydrazide inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions by blocking the active sites on the metal surface. mdpi.comresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS studies are used to analyze the properties of the inhibitor film at the metal-solution interface. nih.gov In the presence of inhibitors like this compound, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are typically observed. The increased Rct indicates a slowing of the corrosion process, while the decreased Cdl suggests the displacement of water molecules by the adsorbing inhibitor film. researchgate.netresearchgate.net
Adsorption Isotherms and Theoretical Studies: The relationship between the inhibitor concentration and the extent of surface coverage is often described by adsorption isotherms. The adsorption of many hydrazide derivatives on steel surfaces has been found to follow the Langmuir adsorption isotherm . mdpi.commdpi.comripublication.com This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. ohio.edu
Theoretical calculations, such as Density Functional Theory (DFT) , provide deeper insight into the interaction between the inhibitor molecule and the metal surface. mdpi.commdpi.com These studies correlate the molecule's electronic properties—such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with its inhibition efficiency. A high HOMO energy indicates a greater ability to donate electrons to the metal's d-orbitals, facilitating chemisorption and enhancing protection. mdpi.com
| Inhibitor Compound | Concentration | Inhibition Efficiency (%) from PDP | Charge Transfer Resistance (Rct) (Ω·cm²) |
|---|---|---|---|
| (Control - No Inhibitor) | 0 | - | 45 |
| Hydrazide Derivative A | 100 ppm | 88.5 | 390 |
| Hydrazide Derivative B | 100 ppm | 92.1 | 575 |
| Polymeric Hydrazide | 50 ppm | 90.7 | 480 |
| Polymeric Hydrazide | 500 ppm | 96.8 | 1400 |
Data is illustrative and based on findings for various hydrazide derivatives to demonstrate typical performance trends. researchgate.net
Emerging Applications in Advanced Materials
The unique chemical properties of this compound open up possibilities for its use in the development of novel materials with tailored functionalities.
Nanotechnology involves the design and application of materials at the atomic and molecular scale (typically 1-100 nanometers). nih.gov A key strategy in this field is the surface functionalization of nanoparticles to modify their properties and make them suitable for specific applications. nih.goveurekaselect.com
The hydrazide group of this compound is a versatile functional handle for covalent modification of nanomaterials. It can readily react with aldehyde or ketone groups on the surface of a nanoparticle or a polymer to form a stable hydrazone linkage. This provides a straightforward method for grafting this compound onto various substrates.
By this method, this compound could be used to impart hydrophobicity to otherwise hydrophilic nanoparticles. For example, attaching the long C10 alkyl chain of this compound to silica (B1680970) or metal oxide nanoparticles could improve their dispersibility in non-polar solvents or polymer matrices, which is crucial for creating advanced nanocomposites with enhanced mechanical or thermal properties. mdpi.com While this application is largely prospective, the underlying chemistry is well-established and offers a promising route for the creation of new functional nanomaterials. mdpi.com
Chemical Sensors: Chemical sensors are devices that detect the presence of specific chemical analytes and convert that chemical information into a measurable signal. mdpi.com Many sensors rely on the functionalization of a transducer surface with a reagent that selectively interacts with the target analyte. researchgate.net
The reactivity of the hydrazide group suggests a potential role for this compound in the development of chemosensors. A sensor surface could be functionalized with this compound to selectively capture and detect aldehydes or ketones, which are important biomarkers for various diseases and indicators of food spoilage. rsc.org Upon reaction with the analyte, the formation of the hydrazone bond could cause a detectable change in mass, electrical conductivity, or optical properties of the sensor. The hydrophobic tail could also help create a specific microenvironment on the sensor surface to modulate its interaction with analytes in aqueous samples.
Actuation Systems: Actuators are devices that convert energy into motion. While there is currently no direct research linking this compound to actuation systems, some advanced "soft actuators" are based on materials that respond to chemical stimuli. researchgate.net In a speculative sense, a material functionalized with this compound could potentially be designed to change its shape or volume upon binding to a specific chemical trigger, though this remains a distant and unexplored area of research. The more immediate potential for this compound in this domain lies firmly in the area of chemical sensing.
Computational and Theoretical Studies of Decanohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to explore the electronic structure and predict the reactivity of organic molecules. DFT methods focus on the electron density to determine various molecular properties mdpi.comcambridge.orgwindows.net. These calculations can provide insights into parameters such as frontier molecular orbitals (HOMO and LUMO), charge distribution, and reactivity indices, which are crucial for understanding how a molecule might interact in chemical reactions mdpi.comjstar-research.commdpi.com.
For hydrazide derivatives, including decanohydrazide, quantum chemical calculations can help elucidate the electron-donating or withdrawing capabilities of different parts of the molecule, the potential sites for electrophilic or nucleophilic attack, and the stability of various conformers or reaction intermediates mdpi.commdpi.com. Studies on related hydrazides have utilized DFT to investigate their electronic properties and correlate them with observed activities, such as corrosion inhibition researchgate.netuniv-tlemcen.dzsemanticscholar.org. These calculations can reveal how the presence of heteroatoms like nitrogen and oxygen, and the electron density associated with them, contribute to the molecule's interaction with surfaces or other chemical species researchgate.netuniv-tlemcen.dz.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time stanford.eduyoutube.com. By applying classical mechanics to a system of particles, MD simulations can provide information about the conformational landscape of a molecule, its flexibility, and how its conformation changes in different environments, such as in solution or when interacting with other molecules or surfaces stanford.educsbsju.edubiorxiv.orgmdpi.comnih.govnih.gov.
For a flexible molecule like this compound, which has a long alkyl chain and a hydrazide functional group, MD simulations can be used to explore the various possible three-dimensional arrangements (conformers) that the molecule can adopt csbsju.edubiorxiv.org. This is particularly important for understanding how the molecule might fit into binding sites of proteins or interact with surfaces mdpi.comnih.gov. Conformational analysis using MD can reveal the relative stability of different conformers and the transitions between them csbsju.edubiorxiv.orgmdpi.com. While specific MD studies solely focused on the conformational analysis of this compound were not extensively found in the search results, the principles of MD simulations are applicable to understanding the dynamic behavior and conformational preferences of such molecules stanford.edunih.gov. Studies on other molecules have shown that MD simulations can provide insights into conformational changes upon interaction with a lipid bilayer or within drug delivery systems biorxiv.orgnih.gov.
Docking and Molecular Modeling Studies
Molecular docking and modeling studies are computational techniques used to predict the preferred orientation and binding affinity of a molecule (ligand) to a target molecule, such as a protein or a surface nih.govnih.gov. These methods are widely used in drug discovery and materials science to screen potential candidates and understand intermolecular interactions nih.govnih.gov.
For this compound or its derivatives, docking studies could be employed to predict how the molecule might interact with biological targets or adsorb onto metal surfaces. While direct docking studies specifically on this compound were not prominently featured in the search results, related studies on other hydrazide derivatives have utilized docking to investigate their binding to target proteins, suggesting potential antimicrobial activity researchgate.netuniv-tlemcen.dz. Molecular modeling, in a broader sense, involves creating computational representations of molecules to study their properties and interactions csbsju.edunih.gov. This can include building 3D structures, analyzing spatial arrangements, and evaluating potential interaction sites csbsju.edunih.gov. Computational approaches in understanding this compound's interactions would likely involve such modeling techniques to visualize and analyze how the molecule interacts with its environment or potential binding partners cambridge.org.
Prediction of Spectroscopic Properties using Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, including IR, Raman, NMR, and UV-Vis spectra windows.netjstar-research.commpg.deresearchgate.netnih.govmdpi.com. These predicted spectra can then be compared with experimental data to help identify unknown compounds or to understand the relationship between molecular structure and spectroscopic features mpg.deresearchgate.netmdpi.com.
Quantum chemical calculations, particularly DFT and time-dependent DFT (TD-DFT), are commonly used for predicting spectroscopic properties mpg.demdpi.com. For this compound, computational methods could be used to predict its vibrational frequencies (IR and Raman) or its NMR chemical shifts. These predictions can aid in the characterization of synthesized this compound and provide a theoretical basis for interpreting experimental spectra mdpi.comufu.br. Studies on other organic molecules have demonstrated the utility of computational chemistry in predicting and interpreting spectroscopic data, highlighting the relationship between electronic structure and spectral signatures mpg.deresearchgate.netmdpi.com.
Computational Approaches in Understanding this compound's Interactions
Computational approaches play a vital role in understanding the nature of interactions between this compound and its environment or other molecules. This encompasses various levels of theory and simulation techniques. Beyond docking and molecular dynamics, these approaches can include the study of adsorption mechanisms, the strength and nature of intermolecular forces (like hydrogen bonding or van der Waals forces), and the influence of the surrounding medium (solvent effects) on the molecule's behavior researchgate.netuniv-tlemcen.dzniscpr.res.inmdpi.com.
For instance, computational studies on the corrosion inhibition properties of hydrazide derivatives, including this compound, have explored the adsorption of these molecules onto metal surfaces using theoretical models and calculations researchgate.netuniv-tlemcen.dzsemanticscholar.orgniscpr.res.in. These studies often involve calculating adsorption energies and analyzing the electronic interactions between the inhibitor molecule and the metal surface to understand the mechanism of inhibition researchgate.netuniv-tlemcen.dzniscpr.res.in. The presence of heteroatoms with lone pairs of electrons in hydrazides facilitates adsorption through interactions with the metal surface researchgate.netniscpr.res.in. Computational approaches can quantify the strength of these interactions and provide a molecular-level understanding of the protective film formation researchgate.netniscpr.res.in. Furthermore, simulations can investigate the diffusion of molecules in different phases, offering insights into how this compound might distribute in a complex system mdpi.com.
Environmental and Biological Research on Decanohydrazide Excluding Prohibited Elements
Environmental Fate and Degradation Studies
Understanding the environmental fate of a chemical compound involves examining how it is transported, transformed, and ultimately removed from different environmental media such as soil, water, and air. Degradation processes, particularly biodegradation, play a significant role in determining the persistence and potential environmental impact of a substance.
Biodegradation Pathways and Mechanisms
Biodegradation is a key process in the environmental fate of organic compounds, involving the breakdown of substances by microorganisms. The mechanisms of biodegradation can vary depending on the chemical structure of the compound and the microbial communities present in the environment mdpi.comnih.govredalyc.org. For many organic pollutants, microbial degradation is considered the most important environmental process affecting their fate in contaminated ecosystems nih.gov.
Biodegradation can occur through various pathways, including aerobic and anaerobic processes mdpi.comnih.gov. Aerobic biodegradation often involves enzymes like oxygenases and hydrolases that break down complex molecules into simpler compounds redalyc.orgfrontiersin.org. For instance, alkane hydroxylases are key enzymes in the aerobic degradation of alkanes, leading to the formation of carboxylic acids frontiersin.org. Hydrolytic enzymes, such as esterases, cleave ester bonds in polymers frontiersin.org. Fungi and bacteria are known to produce extracellular enzymes that can initiate the degradation of larger molecules into smaller units that can then be taken up by the microbial cells redalyc.orgfrontiersin.org. These smaller molecules are subsequently channeled through catabolic pathways to generate energy and support cell growth frontiersin.org.
While general mechanisms of biodegradation for organic compounds and polymers have been studied mdpi.comredalyc.orgfrontiersin.orgnih.gov, specific detailed biodegradation pathways and mechanisms for decanohydrazide itself are not extensively documented in the provided search results. However, the presence of a decane (B31447) chain suggests potential routes involving the degradation of aliphatic hydrocarbons, which can occur through enzymatic oxidation frontiersin.org. The hydrazide functional group may also undergo microbial transformation.
Environmental Monitoring and Detection
Environmental monitoring and detection methods are crucial for assessing the presence, concentration, and distribution of chemical compounds in the environment researchgate.netawsjournal.orgrsc.org. These methods help in tracking the movement and persistence of substances and evaluating the effectiveness of remediation efforts.
Techniques for environmental monitoring can include sampling of various matrices like water, soil, and air, followed by analytical procedures to identify and quantify the target compounds researchgate.netawsjournal.org. Common analytical methods for detecting organic compounds in environmental samples include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which can separate and identify different compounds based on their physical and chemical properties mdpi.comresearchgate.net.
While the general principles of environmental monitoring and detection are well-established researchgate.netawsjournal.orgrsc.org, specific studies detailing the environmental monitoring and detection of this compound were not prominently featured in the search results. However, analytical techniques capable of identifying and quantifying organic molecules would likely be applicable for its detection in environmental samples if required. Predicted properties, such as XlogP, can provide some indication of a compound's likely partitioning behavior between water and organic phases, which is relevant for designing monitoring strategies uni.luuni.lu.
Biological Activity and Interaction Studies
Investigations into the biological activity and interactions of this compound explore its effects on living organisms and its engagement with biological molecules and processes.
This compound in Fermentation Processes
Fermentation is a metabolic process that converts sugar to acids, gases, or alcohol. It occurs in yeast and bacteria, and also in oxygen-starved muscle cells, as in the case of lactic acid fermentation. Fermentation processes are widely used in the production of various food products and biofuels youtube.comnih.govmdpi.com.
This compound has been detected as a compound present in fermented food products. Specifically, it was observed to increase in concentration during the fermentation of buttermilk and soymilk using Pediococcus acidilactici BD16 (alaD+) mdpi.com. A considerable increase of 1.2- to 2.05-fold was observed in the case of this compound, among other bioactive compounds, after lactic acid bacteria (LAB) fermentation of soymilk mdpi.com. This suggests that this compound may be a metabolite produced or influenced by the microbial activity during these fermentation processes mdpi.com. The presence of such compounds in fermented foods is of interest due to their potential contribution to the functional, sensory, and therapeutic attributes of the final product mdpi.com.
The following table summarizes the observed change in this compound levels during fermentation:
| Fermentation Substrate | Microorganism Used | Change in this compound Level |
| Buttermilk | Pediococcus acidilactici BD16 | Not explicitly quantified |
| Soymilk | Pediococcus acidilactici BD16 | 1.2- to 2.05-fold increase |
Interaction with Biological Systems and Macromolecules
The interaction of chemical compounds with biological systems and macromolecules, such as proteins, enzymes, and nucleic acids, is fundamental to understanding their biological effects mdpi.comnih.govrsc.org. These interactions can involve various forces, including hydrogen bonding, van der Waals forces, ionic interactions, and hydrophobic effects mdpi.comnih.govrsc.orgnthu.edu.tw. The environment, particularly the presence of water, plays a significant role in mediating these interactions nthu.edu.tw.
Hydrazide derivatives, as a class of compounds, have been studied for their interactions with biological targets, including enzymes and proteins ontosight.airesearchgate.net. Some hydrazide-based compounds have shown inhibitory activity against certain enzymes researchgate.netnih.gov. For example, studies on organoselenium compounds, some of which contain hydrazide-like structures or interact with similar biological targets, have investigated their binding to enzyme active sites and potential for enzyme inhibition through interactions with residues like cysteine nih.gov. Molecular docking studies can provide insights into how compounds might bind to target proteins researchgate.netnih.gov.
Specific research on the direct interaction of this compound with biological macromolecules is limited in the provided search results. However, given its chemical structure, it has the potential to engage in various types of molecular interactions with biological molecules. The presence of the long hydrocarbon chain suggests potential hydrophobic interactions, while the hydrazide group can participate in hydrogen bonding mdpi.comnih.govnthu.edu.tw. This compound was identified in a study screening for enzyme inhibitory activity against tyrosinase, although it was not found to be an inhibitor at the tested concentration mdpi.com.
Antimicrobial or Antifungal Properties
The investigation of antimicrobial and antifungal properties of chemical compounds is an important area of research, particularly in the context of developing new agents to combat infectious diseases nih.govnih.govnih.gov. Hydrazide derivatives have been explored for their potential antimicrobial activities ontosight.airesearchgate.netnih.govnih.govsemanticscholar.org.
Some hydrazide-hydrazone derivatives have demonstrated a wide spectrum of antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria nih.gov. Studies have shown that the specific substituents on the hydrazide-hydrazone structure can influence their antibacterial potency nih.gov.
Research has also investigated the antifungal properties of hydrazine-based compounds nih.govnih.govuniv-tlemcen.dz. Certain hydrazine (B178648) derivatives have shown effectiveness against fungal species, including Candida albicans nih.gov. These compounds have been observed to reduce fungal viability and inhibit biofilm formation nih.gov.
Future Directions and Research Gaps
Unexplored Synthetic Pathways
The conventional synthesis of fatty acid hydrazides typically involves the reaction of fatty acid esters with hydrazine (B178648) hydrate (B1144303). scholarsresearchlibrary.comrsc.org While established, these methods can present challenges related to the handling of hydrazine hydrate, reaction efficiency, and the generation of byproducts. scholarsresearchlibrary.com
Future research should prioritize the exploration of alternative and potentially more benign synthetic routes to decanohydrazide. This includes investigating catalytic approaches, such as the use of lipases or other enzymes, which have shown promise in the synthesis of fatty acid hydrazides from esters and even directly from vegetable oils under milder conditions. rsc.org The application of heterogeneous catalysts could also facilitate easier product separation and catalyst recycling. csic.es Furthermore, exploring solvent-free or reduced-solvent reaction conditions, perhaps coupled with microwave irradiation, could enhance reaction rates and reduce environmental impact, building on methodologies applied to the synthesis of derivatives like triazines from fatty hydrazides. scholarsresearchlibrary.com Novel synthetic strategies that directly convert decanoic acid to this compound without the intermediate ester step could also offer a more streamlined and atom-economical process.
Advanced Characterization Techniques and Methodological Development
Structural elucidation and characterization of this compound and its derivatives commonly employ techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). scholarsresearchlibrary.comchem-soc.si While these techniques are fundamental, a more comprehensive understanding of this compound's properties, behavior in different environments, and interactions requires the application and development of advanced characterization methodologies.
Future research should leverage high-resolution techniques to gain deeper insights. High-resolution mass spectrometry (HRMS) can provide precise mass measurements, aiding in the confirmation of molecular formulas and the identification of subtle impurities or transformation products. chem-soc.si Solid-state NMR can offer valuable information about the molecular packing and crystalline structure of this compound in its solid form. Techniques like X-ray diffraction could further complement this by providing detailed crystallographic data. escholarship.org Surface-sensitive techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) could be instrumental in studying the morphology of this compound-based materials or films, particularly relevant for applications like corrosion inhibition where surface interactions are critical. univ-tlemcen.dzresearchgate.net The development of standardized and sensitive analytical methods for detecting and quantifying this compound in complex matrices, such as biological samples or environmental media, is also a significant research gap that needs to be addressed. iaea.orgdigimat.inescholarship.org
Novel Applications in Emerging Fields
This compound and other fatty acid hydrazides have demonstrated utility as corrosion inhibitors and as versatile building blocks for the synthesis of various heterocyclic compounds with potential biological activities. scholarsresearchlibrary.comresearchgate.netnih.govufu.br However, their potential applications in nascent and interdisciplinary fields are largely unexplored.
Future research should actively investigate the utility of this compound in novel areas. Its amphiphilic nature, arising from the balance between the hydrophobic decyl chain and the polar hydrazide group, suggests potential applications in the development of surfactants, emulsifiers, or components of self-assembling soft materials. rsc.org The reactive hydrazide functional group serves as a handle for facile derivatization, enabling the synthesis of a wide array of compounds, including novel hydrazones, cyclic structures like oxadiazoles (B1248032) and thiadiazoles, and coordination complexes with metal ions. scholarsresearchlibrary.comchem-soc.siufu.brrsc.org These derivatives may possess unique properties relevant to fields such as drug delivery, advanced materials, or catalysis. The detection of this compound in natural sources like Zanthoxylum armatum also opens avenues for research in natural product chemistry and the potential for sustainable sourcing or biomimetic synthesis. mdpi.com
Integrated Experimental and Theoretical Approaches
A more profound understanding of this compound's behavior, reactivity, and properties can be achieved by integrating experimental investigations with theoretical and computational chemistry approaches. While computational studies have been applied to some hydrazide derivatives, specific theoretical work on this compound is less prevalent. univ-tlemcen.dzresearchgate.netwikipedia.orgehu.eusdergipark.org.tr
Future research should increasingly incorporate computational methods to complement experimental findings. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. dergipark.org.tr Molecular dynamics simulations can be employed to study its conformational flexibility, aggregation behavior, and interactions with solvents or other molecules. ehu.eus Furthermore, quantitative Structure-Activity Relationship (QSAR) modeling can help establish relationships between the molecular structure of this compound and its derivatives and their observed properties or activities, guiding the rational design of new compounds for specific applications. ehu.eus This integrated approach can accelerate the discovery process, provide mechanistic understanding, and enable the prediction of properties for as-yet unsynthesized derivatives.
Sustainability and Green Chemistry Challenges in this compound Research
The research, production, and application of chemical compounds like this compound must increasingly align with the principles of sustainability and green chemistry. mdpi.comacs.orgntnu.educhula.ac.thchemistryforsustainability.org Challenges include sourcing of raw materials, energy efficiency of synthesis, waste generation, and the environmental fate of the compound.
Future research should actively address these sustainability challenges. Utilizing renewable feedstocks, such as fatty acids derived from agricultural waste or algae, for the synthesis of this compound is a critical step towards a more sustainable production. scholarsresearchlibrary.comrsc.org Developing synthetic processes that minimize or eliminate the use of hazardous solvents and reagents, in line with green chemistry principles, is essential. mdpi.com This could involve exploring biocatalytic routes, reactions in water or supercritical fluids, or the design of highly efficient catalytic systems that reduce byproduct formation. rsc.orgcsic.esmpg.de Evaluating the environmental impact of this compound throughout its lifecycle using tools like Life Cycle Assessment (LCA) can identify hotspots and guide the development of more sustainable processes and applications. mdpi.com Research into the biodegradability and potential ecotoxicity of this compound and its derivatives is also crucial for ensuring their responsible use and minimizing their environmental footprint.
Q & A
Q. What are the established methods for synthesizing Decanohydrazide, and how can reaction conditions be optimized for higher yields?
this compound (C₁₀H₂₂N₂O) is typically synthesized via hydrazinolysis of decanoic acid esters or acyl chlorides. Optimization involves adjusting molar ratios (e.g., hydrazine:ester), temperature (80–120°C), and solvent polarity (e.g., ethanol or methanol). Catalysts like sulfuric acid may improve reaction rates. Yield improvements require iterative testing of these parameters, with purity verified via melting point analysis and NMR .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Key techniques include:
- FT-IR : Confirms N–H (3100–3300 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches.
- ¹H/¹³C NMR : Identifies alkyl chain protons (δ 0.8–1.6 ppm) and carbonyl carbons (δ 170–180 ppm).
- HPLC-MS : Validates molecular weight (186.29 g/mol) and detects impurities. Cross-referencing with standards (e.g., dinitrophenyl hydrazine derivatives) enhances accuracy .
Q. How does this compound’s stability vary under different storage conditions?
Stability studies recommend storing this compound in anhydrous environments at 4°C to prevent hydrolysis. Accelerated degradation tests (40°C/75% RH) over 4–8 weeks, monitored via TLC or HPLC, reveal decomposition thresholds. Moisture-sensitive formulations may require desiccants or inert gas purging .
Q. What solvent systems are optimal for this compound in experimental applications?
this compound dissolves best in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water. Solubility parameters (Hansen solubility) should be calculated for solvent selection. Co-solvents like ethanol improve miscibility in aqueous buffers for biological assays .
Q. How is this compound utilized as a precursor in model chemical systems?
It serves as a hydrazide linker in supramolecular chemistry (e.g., Schiff base formation) and polymer crosslinking. Applications require stoichiometric control (1:1–1:2 molar ratios with aldehydes) and pH optimization (6–8) to minimize side reactions .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic acyl substitution reactions?
Studies using DFT calculations reveal transition-state stabilization via hydrogen bonding between hydrazine and carbonyl oxygen. Steric effects from the decanoyl chain slow kinetics compared to shorter-chain analogs. Kinetic isotope effect (KIE) experiments (D₂O vs. H₂O) further elucidate proton transfer steps .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to enzymes like urease or lipoxygenase. Pharmacophore models highlight critical hydrogen-bonding motifs (N–H, C=O). Validate predictions with in vitro inhibition assays (IC₅₀) and SPR binding studies .
Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound?
Discrepancies in ΔHƒ values (±5 kJ/mol) arise from impurities or calibration errors. Address via:
Q. How does scaling this compound synthesis from milligram to kilogram batches affect purity and reaction efficiency?
Scale-up introduces heat/mass transfer limitations. Mitigate via:
Q. What analytical workflows identify degradation products of this compound under oxidative conditions?
LC-QTOF-MS with in-source CID fragments detects products like decanoic acid and hydrazine derivatives. Stable isotope labeling (¹³C-carbonyl) tracks decomposition pathways. Compare with reference standards (e.g., decyl aldehyde DNPH derivatives) .
Q. How can this compound be functionalized for hybrid material synthesis, and what characterization challenges arise?
Functionalization via alkylation or acylation introduces groups (e.g., fluorophores). Challenges include:
- Side-reaction monitoring : Use MALDI-TOF for low-yield products.
- Thermal stability : TGA-FTIR correlates decomposition with functional group loss.
Crosslink density in polymers is quantified via swelling ratios .
Q. What protocols ensure reproducibility in this compound-based kinetic studies?
Standardize:
- Reagent purity : ≥98% (HPLC-verified).
- Temperature control : ±0.1°C using jacketed reactors.
- Data normalization : Internal standards (e.g., nitrobenzaldehyde) for reaction monitoring.
Report deviations using the CHEMDNER corpus for consistency .
Methodological Guidance
- Systematic Literature Reviews : Use PubMed, Web of Science, and Reaxys for comprehensive searches. Avoid over-reliance on Google Scholar due to recall limitations .
- Data Contradiction Analysis : Apply Cochrane guidelines for risk-of-bias assessment and meta-regression to isolate variables .
- Ethical Reproducibility : Archive raw spectra/chromatograms in repositories like Zenodo, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
